4-isopropoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
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Overview
Description
4-isopropoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H20N2O4S and its molecular weight is 408.47. The purity is usually 95%.
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Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazole and its derivatives are crucial in medicinal chemistry due to their wide range of pharmacological activities. These compounds have been explored for various applications, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, and anticancer activities. The unique structure of benzothiazole makes it an integral part of many synthetic and natural bioactive molecules, providing a starting point for drug design and development. The synthesis and functionalization of benzothiazole derivatives have been extensively studied, aiming to enhance their activity and reduce toxicity (Bhat & Belagali, 2020); (Sumit, Kumar, & Mishra, 2020).
Synthetic Pathways and Biological Interest
The synthesis of 2-guanidinobenzazoles highlights the interest in benzazole derivatives for their potential therapeutic applications. These compounds have shown a variety of pharmacological activities, and their synthesis involves several chemical transformations that are crucial for developing new pharmacophores. The focus on synthesizing these compounds demonstrates the ongoing research into benzazole derivatives for medicinal use, highlighting their importance in creating new therapeutic agents (Rosales-Hernández et al., 2022).
Antioxidant and Anti-inflammatory Applications
Research into benzofused thiazole derivatives reveals their potential as antioxidant and anti-inflammatory agents. The development of these compounds for pharmacological use underscores the ongoing need for new therapeutic agents in these areas. The synthesis of benzofused thiazole derivatives and their evaluation for in vitro antioxidant and anti-inflammatory activities contribute to the understanding of their mechanism of action and potential clinical applications (Raut et al., 2020).
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-isopropoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide are not yet fully understood. It is known that thiazole and benzofuran moieties, which are present in this compound, have diverse biological activities . Thiazoles have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. It is known that thiazole derivatives can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . This suggests that the compound could potentially interact with biomolecules through these mechanisms.
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13(2)27-16-9-7-14(8-10-16)21(25)24-22-23-17(12-29-22)19-11-15-5-4-6-18(26-3)20(15)28-19/h4-13H,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLGSVKUYOHIIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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